![molecular formula C10H15ClO B13789717 Spiro[3.5]nonane-2-carbonyl chloride CAS No. 91716-33-5](/img/structure/B13789717.png)
Spiro[3.5]nonane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.5]nonane-2-carbonyl chloride is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage, where two rings share a single common atom, creating a rigid and stable framework. The presence of the carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonane-2-carbonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the carbonyl chloride group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequently, the carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.5]nonane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The spirocyclic structure can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Lithium Aluminum Hydride (LiAlH₄): Employed for the reduction of the carbonyl chloride group to an alcohol.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Alcohols: Resulting from reduction reactions.
Oxidized Derivatives: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Spiro[3.5]nonane-2-carbonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of spiro[3.5]nonane-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The spirocyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane: Another spirocyclic compound with a different ring size and structure.
Spirobiindane: A spirocyclic compound with a biindane backbone.
Spiro[3.3]heptane: A smaller spirocyclic compound with a different ring configuration.
Uniqueness
Spiro[3.5]nonane-2-carbonyl chloride is unique due to its specific ring size and the presence of the carbonyl chloride functional group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
91716-33-5 |
|---|---|
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
spiro[3.5]nonane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2 |
InChI-Schlüssel |
RMBIEFVLEGANCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


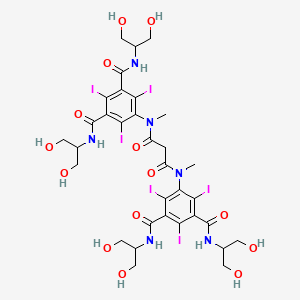
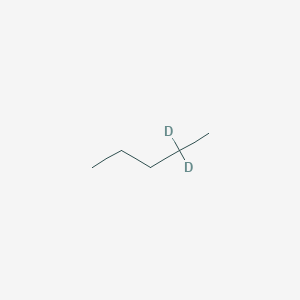
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
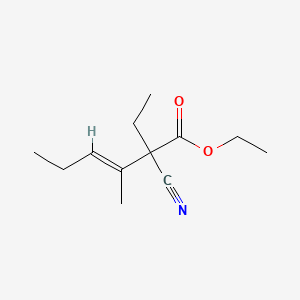

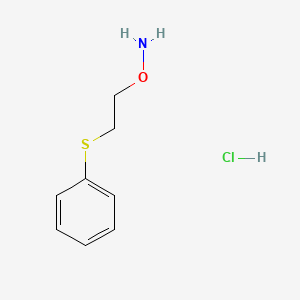
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

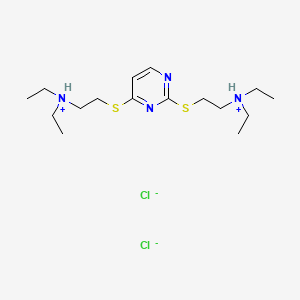
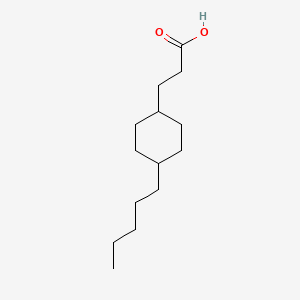
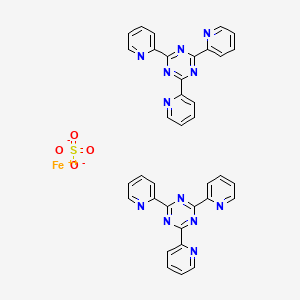

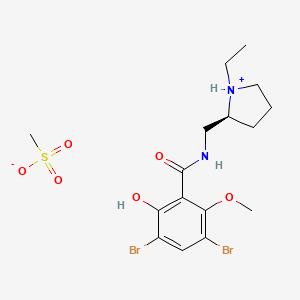
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
